molecular formula C7H7Cl3O B8533926 Phenol chloroform

Phenol chloroform

Cat. No.: B8533926
M. Wt: 213.5 g/mol
InChI Key: YTRQFSDWAXHJCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenol chloroform is a useful research compound. Its molecular formula is C7H7Cl3O and its molecular weight is 213.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H7Cl3O

Molecular Weight

213.5 g/mol

IUPAC Name

chloroform;phenol

InChI

InChI=1S/C6H6O.CHCl3/c7-6-4-2-1-3-5-6;2-1(3)4/h1-5,7H;1H

InChI Key

YTRQFSDWAXHJCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)O.C(Cl)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To further examine the ability of Topo65 to mediate ligation of DNAs containing 5′-briding phosphorothiolate near the 5′ end of the scissile strand, a vector was adapted with duplex oligonucleotides TCRIBamS/AS described in Example II. FIG. 6A depicts the linearized and oligonucleotide adapted vectors. T4 DNA ligase was then used to adapt the vector ends with TCRIBamS oligonucleotide and TCRIBamAS oligonucleotides that contained or lacked a 5′ phosphate. EcoRI-digested vector was incubated at 16° C. overnight with a 300-fold molar excess of oligonucleotides. The adapted vector was then incubated in the presence or absence of Topo65 in 10-fold molar excess, overnight at room temperature in a reaction buffer containing 10 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM EDTA and 2 mM DTT. After this incubation, 5 M NaCl was added to obtain a final concentration of 600 mM, and the mixture remained at room temperature for three hours. To this mixture, SDS was added to a final concentration of 0.1%, Proteinase-K was added to a final concentration of 100 μg/ml, and the mixture was incubated at 37° C. for 30 minutes. The DNA was isolated by phenol/chloroform extraction, followed by ethanol precipitation. The isolated DNA was used to transform TOP10F′ cells, which were then plated onto 2YT/Ampicillin agar.
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Tris-HCl
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oligonucleotides
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oligonucleotide
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DNA
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oligonucleotide
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oligonucleotides
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5′ phosphate
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oligonucleotides
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Synthesis routes and methods II

Procedure details

To free DNA and/or RNA solutions from protein contaminations, the DNA or RNA solution was added to 1 vol. phenol/chloroform/isoamyl alcohol (25:24:1, v/v/v), mixed for 30 seconds and centrifuged for phase separation (13,000 rpm, 5 minutes, RT). The upper watery phase was subsequently transferred to a new reaction vessel and the procedure was repeated as many times as necessary so that after centrifugation, no protein phase was detected any more. Thereupon, for the removal of potentially present phenol residues—in a new reaction vessel—1 vol. chloroform/isoamyl alcohol (24:1, v/v) was added to the upper phase, mixed for 30 seconds and centrifuged again. Finally, the upper, DNA-containing phase was precipitated with ethanol.
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DNA
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RNA
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DNA
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RNA
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DNA
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Synthesis routes and methods III

Procedure details

catarrhalis cell pellet was resuspended in 20 mL Tris-EDTA (TE) buffer, pH 7.5. Pronase (final concentration 500 μg/mL) and SDS (final concentration 1%) were added and the suspension was incubated in a 37° C. water bath for 2 hours. DNA was isolated by sequential extractions with phenol (1 time), phenol-chloroform (1:1, 2 times), and chloroform-isoamyl alcohol (24:1, 1 time). Extracted DNA was dialyzed against 1M NaCl at 4° C. for 4 hours. This was followed by dialysis against TE buffer, pH 7.5, at 4° C. for 48 hours (3 buffer changes). DNA was ethanol precipitated from the dialysate. Large size DNA was collected by spooling on a glass rod. Air dried DNA was dissolved in 3 mL water. Small scale Sau3A (New England BioLabs) restriction digests of chromosomal DNA (final volume 10 μl) were done to establish conditions required to obtain maximal amounts of chromosomal DNA with a size range of 15-23 kb. Large scale digests were prepared once the optimal digestion conditions were defined. The large scale digests consisted of 50 μl chromosomal DNA (290 μg/mL), 33 μL water, 10 μL Sau3A buffer (New England BioLabs), 1 μL BSA (10 mg/ml, New England BioLabs) and 6.3 μL Sau3A (0.04 U/μL), and were incubated at 37° C. for 15 minutes. Reactions were stopped with the addition of 10 μL 10X loading buffer (100 mM Tris-HCl pH 8, 10 mM EDTA, 0.1% bromophenol blue, 50% glycerol). Digested DNA was applied to 0.5% agarose gels (prepared in Tris-acetate-EDTA (TAE)) and separated according to size at 50 V for 6 hours. The region of the gel encompassing DNA of size 15-23 kb was cut from the gel and placed in dialysis tubing (BRL) with 3 mL TAE. DNA was electroeluted from the gel slice overnight at a field strength of 1 V/cm. Electroeluted DNA in TAE was extracted once with phenol, once with phenol-chloroform (1:1), and finally precipitated with ethanol. The dried DNA pellet was dissolved in 5 μL water. Size-fractionated chromosomal DNA was ligated with BamHI cut EMBL3 arms (Promega) using T4 DNA ligase in a final volume of 9 μL. The entire ligation reaction was packaged into phage λ using a commercially purchased packaging kit following the manufacturer's (Amersham) protocol.
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20 mL
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Synthesis routes and methods IV

Procedure details

Sterile water was added to the sample DNA liquid to a total of 100 μl, and 50 μl of TE saturated phenol (Nippon Gene) and 50 μl of chloroform (Wako) were added and agitated for 1 to 2 minutes in a tube mixer to inactivate the protein. After 5 minutes of centrifugation at 14,000 rpm, the water layer alone was transferred to a 1.5 ml tube. 100 μl of chloroform was added, followed by centrifugation for 5 minutes at 14,000 rpm in a vortex mixer. The water layer alone was transferred to a 1.5 ml tube.
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100 μL
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DNA
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50 μL
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